1,2,3,3a,4,5-Hexahydrocanthin-6-one
Overview
Description
1,2,3,3a,4,5-Hexahydrocanthin-6-one is a chemical compound with the molecular formula C14H14N2O . It is also known by other names such as 6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one .
Physical And Chemical Properties Analysis
1,2,3,3a,4,5-Hexahydrocanthin-6-one has a molecular weight of 226.27 . Other physical and chemical properties such as density, melting point, and boiling point were not found in the search results.Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : An efficient one-pot synthesis technique for the canthin-6-one skeleton, specifically for 1-methoxycanthin-6-one, has been developed from β-carboline-1-carbaldehyde. This method involves the sequential addition of lithium ketene acetal in LiHMDS solution followed by the addition of EtOH in the reaction mixture (Suzuki et al., 2004).
Enantioselective Synthesis : The enantioselective synthesis of S-(-)-5,6-dihydrocanthin-4-ones through a triple cooperative catalysis-mediated domino reaction has been reported. This process showcases a broad substrate scope and has interesting mechanistic features. These compounds have also been evaluated for in vitro antiplasmodial activity against P. falciparum strains. Moreover, 5,6-dihydrocanthin-4-ones have been demonstrated to be versatile precursors to various fused β-carboline derivatives via simple synthetic transformations (Dighe et al., 2016).
Biological and Pharmacological Applications
- Antimicrobial Activity : A study on the synthesis and evaluation of ester derivatives of 10-hydroxycanthin-6-one has been conducted. These compounds exhibit significant antimicrobial activity against various phytopathogenic fungi and bacteria. The study discusses the structure-activity relationship, highlighting certain compounds with notable inhibition rates against specific fungi and bacteria (Zhao et al., 2016).
Other Applications
- Material Science : While not directly related to 1,2,3,3a,4,5-Hexahydrocanthin-6-one, research in material science often involves structurally complex organic compounds. Studies on organic semiconductors, macrocyclic oligomers, and conjugated systems often explore novel synthetic routes and structural analyses of complex organic molecules, providing a broader context for the significance of synthetic techniques in advanced material applications (Kashiki et al., 2011); (Iyoda et al., 2014).
Safety And Hazards
properties
IUPAC Name |
1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10,12,14-tetraen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c17-13-6-5-11-14-10(7-8-15-11)9-3-1-2-4-12(9)16(13)14/h1-4,11,15H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKLUJICNLQLKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2C3=CC=CC=C3C4=C2C1NCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70949290 | |
Record name | 1,2,3,3a,4,5-Hexahydro-6H-indolo[3,2,1-de][1,5]naphthyridin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70949290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,3a,4,5-Hexahydrocanthin-6-one | |
CAS RN |
26400-25-9 | |
Record name | 1,2,3,3a,4,5-Hexahydrocanthin-6-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026400259 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3,3a,4,5-Hexahydro-6H-indolo[3,2,1-de][1,5]naphthyridin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70949290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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